

# Psoromic Acid: A Promising Natural Compound in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Psoromic Acid |           |
| Cat. No.:            | B1678306      | Get Quote |

Application Notes & Protocols

**Psoromic acid**, a naturally occurring depsidone found predominantly in lichens, has emerged as a molecule of significant interest in the field of drug discovery.[1][2] Its diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, position it as a valuable lead compound for the development of novel therapeutics.[1][3] This document provides a detailed overview of the applications of **psoromic acid**, complete with quantitative data, experimental protocols, and visual representations of its mechanisms of action.

## **Biological Activities and Therapeutic Potential**

**Psoromic acid** has demonstrated a broad spectrum of pharmacological effects, making it a versatile candidate for targeting various diseases.

Anticancer Activity: **Psoromic acid** exhibits cytotoxic effects against several cancer cell lines. [4][5] Studies have shown its potential in treating glioblastoma, one of the most aggressive forms of brain cancer.[4][5][6] It has also been investigated for its activity against liver, pancreatic, and gastric cancer cells, as well as leukemia.[7] The proposed mechanism involves the inhibition of tumor cell proliferation.[7]

Antimicrobial and Antimycobacterial Activity: The compound has shown notable antibacterial activity, particularly against Streptococcus gordonii and Porphyromonas gingivalis.[2][8] Furthermore, it displays potent antimycobacterial effects against multiple strains of



Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][9] Its mechanism in this context involves the inhibition of key enzymes essential for mycobacterial cell wall synthesis and metabolism, namely UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT).[1][2][9]

Antiviral Activity: **Psoromic acid** has been identified as a potent antiviral agent, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[3][10] It effectively inhibits viral replication and has been shown to inactivate HSV-1 DNA polymerase, a critical enzyme for the virus's life cycle.[2][3] Combination studies with acyclovir, a standard antiviral drug, have demonstrated synergistic effects, suggesting its potential in combination therapies.[2][3]

Enzyme Inhibition: A key aspect of **psoromic acid**'s therapeutic potential lies in its ability to selectively inhibit various enzymes. It is a potent and selective inhibitor of Rab geranylgeranyl transferase (RabGGTase), an enzyme implicated in cancer and osteoporosis.[11][12] Additionally, it inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and angiotensin-converting enzyme (ACE), suggesting potential applications in cardiovascular disease management.[13][14]

Antioxidant Properties: **Psoromic acid** demonstrates significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, comparable to other known antioxidants.[1][2][13]

## **Quantitative Data Summary**

The following tables summarize the quantitative data on the biological activities of **psoromic acid** from various studies, allowing for easy comparison of its efficacy across different targets.

Table 1: Anticancer and Cytotoxic Activity of Psoromic Acid

| Cell Line                         | Activity     | IC50 Value | Reference |
|-----------------------------------|--------------|------------|-----------|
| U87MG<br>(Glioblastoma)           | Cytotoxicity | 56.22 mg/L | [4][5]    |
| PRCC (Rat Primary<br>Brain Cells) | Cytotoxicity | 79.40 mg/L | [1][4]    |



Table 2: Antimicrobial and Antiviral Activity of Psoromic Acid

| Organism/Virus                            | Activity          | MIC/IC50/EC50<br>Value | Reference |
|-------------------------------------------|-------------------|------------------------|-----------|
| Mycobacterium tuberculosis (strains)      | Antimycobacterial | 3.2 - 4.1 μM (MIC)     | [9]       |
| Streptococcus<br>gordonii DL1             | Antibacterial     | 11.72 μg/mL (MIC)      | [2]       |
| Porphyromonas<br>gingivalis ATCC<br>33277 | Antibacterial     | 5.86 μg/mL (MIC)       | [2]       |
| Herpes Simplex Virus-<br>1 (HSV-1)        | Antiviral         | 1.9 μM (IC50)          | [2][3]    |
| Herpes Simplex Virus-<br>2 (HSV-2)        | Antiviral         | 2.7 μM (EC50)          | [3]       |
| HSV-1 (in combination with Acyclovir)     | Antiviral         | 1.1 μM (IC50)          | [2][3]    |
| HSV-2 (in combination with Acyclovir)     | Antiviral         | 1.8 μM (EC50)          | [3]       |

Table 3: Enzyme Inhibitory Activity of Psoromic Acid



| Enzyme                                           | Inhibition Type | IC50/Inhibition %         | Reference |
|--------------------------------------------------|-----------------|---------------------------|-----------|
| Rab Geranylgeranyl<br>Transferase<br>(RabGGTase) | Selective       | 1.3 μM (IC50)             | [11][12]  |
| UDP-Galactopyranose<br>Mutase (UGM)              | -               | 85.8% inhibition at 20 mM | [1][2][9] |
| Arylamine-N-<br>acetyltransferase<br>(TBNAT)     | -               | 8.7 μM (IC50)             | [1][2][9] |
| HSV-1 DNA<br>Polymerase                          | Competitive     | 0.7 μM (IC50)             | [2][3]    |
| HMG-CoA Reductase<br>(HMGR)                      | Competitive     | -                         | [13][14]  |
| Angiotensin Converting Enzyme (ACE)              | Mixed           | -                         | [13][14]  |

Table 4: Antioxidant Activity of **Psoromic Acid** 

| Assay                           | IC50 Value      | Reference |
|---------------------------------|-----------------|-----------|
| Free Radical Scavenging         | 0.271 mg/mL     | [1][2]    |
| Nitric Oxide Radical Scavenging | 0.21 mg/mL      | [1][2]    |
| Lipid Peroxidation Inhibition   | 0.174 mg/mL     | [1][2]    |
| DPPH Radical Scavenging         | 17.36 mM (EC50) | [1]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of **psoromic acid**.



# Protocol 1: Determination of Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of **psoromic acid** on cancer cell lines.

#### Materials:

- Psoromic acid
- Cancer cell lines (e.g., U87MG) and normal cell lines (e.g., PRCC)[4]
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator
- Microplate reader

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
- Treatment: Prepare various concentrations of psoromic acid (e.g., 2.5, 5, 10, 20, and 40 mg/L) in the culture medium.[4] Remove the old medium from the wells and add 100 μL of the psoromic acid solutions. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[4]



- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

# Protocol 2: Antimycobacterial Susceptibility Testing (Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **psoromic acid** against Mycobacterium tuberculosis.

#### Materials:

- Psoromic acid
- Mycobacterium tuberculosis strains[9]
- Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
- 96-well microplates
- Resazurin solution
- Isoniazid (as a standard drug)[9]

- Inoculum Preparation: Prepare a suspension of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.
- Serial Dilution: Perform a two-fold serial dilution of psoromic acid in the 7H9 broth in a 96well plate.



- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 7-10 days.
- Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **psoromic acid** that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

## **Protocol 3: Antiviral Plaque Reduction Assay**

Objective: To evaluate the inhibitory effect of **psoromic acid** on HSV-1 replication.[2]

#### Materials:

- Psoromic acid
- Vero cells
- Herpes Simplex Virus-1 (HSV-1)
- Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS
- · Carboxymethyl cellulose (CMC) or Methylcellulose
- Crystal violet solution
- 6-well plates

- Cell Monolayer: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.
- Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques.



- Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, CMC, and different concentrations of **psoromic acid**.
- Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
- Plaque Staining: Fix the cells with a formalin solution and then stain with crystal violet.
- Plaque Counting: Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

### **Protocol 4: HSV-1 DNA Polymerase Inhibition Assay**

Objective: To determine the inhibitory activity of **psoromic acid** on HSV-1 DNA polymerase.[3]

#### Materials:

- Psoromic acid
- Purified or extracted HSV-1 DNA polymerase[3]
- Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)
- Activated calf thymus DNA (as template-primer)
- Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
- Radiolabeled [3H]-dTTP
- Trichloroacetic acid (TCA)
- Glass fiber filters
- · Scintillation counter



- Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA, unlabeled dNTPs, and [3H]-dTTP.
- Inhibition Assay: Add varying concentrations of psoromic acid to the reaction mixture.
   Include a no-inhibitor control.
- Enzyme Addition: Initiate the reaction by adding the HSV-1 DNA polymerase.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[3]
- Reaction Termination: Stop the reaction by adding cold TCA.[3]
- Precipitation and Filtration: Precipitate the DNA on ice and collect the precipitate on glass fiber filters.
- Radioactivity Measurement: Wash the filters, dry them, and measure the incorporated radioactivity using a liquid scintillation counter.[3]
- Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value.

## Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the role of **psoromic acid** in drug discovery.





Click to download full resolution via product page

Caption: Workflow from lichen source to potential drug development.





Click to download full resolution via product page

Caption: Mechanism of action of **psoromic acid** against M. tuberculosis.



Click to download full resolution via product page



Caption: Antiviral mechanism of psoromic acid against HSV.

### Conclusion

**Psoromic acid** stands out as a multifaceted natural product with substantial potential for drug development. Its efficacy against a range of challenging targets, from multidrug-resistant bacteria to aggressive cancers and persistent viral infections, underscores its importance. The data and protocols presented here offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising lichen-derived compound. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to translate its in vitro activities into tangible clinical benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activities of the lichen compounds olivetoric, physodic and psoromic acid in rat neuron and glioblastoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103127056A Application of psoromic acid in anti-tumor drug preparation Google Patents [patents.google.com]
- 8. Psoromic acid | CAS:7299-11-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. mdpi.com [mdpi.com]



- 10. bocsci.com [bocsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abmole.com [abmole.com]
- 13. Antioxidative and cardiovascular-protective activities of metabolite usnic acid and psoromic acid produced by lichen species Usnea complanata under submerged fermentation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Psoromic Acid: A Promising Natural Compound in Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678306#psoromic-acid-in-drug-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com